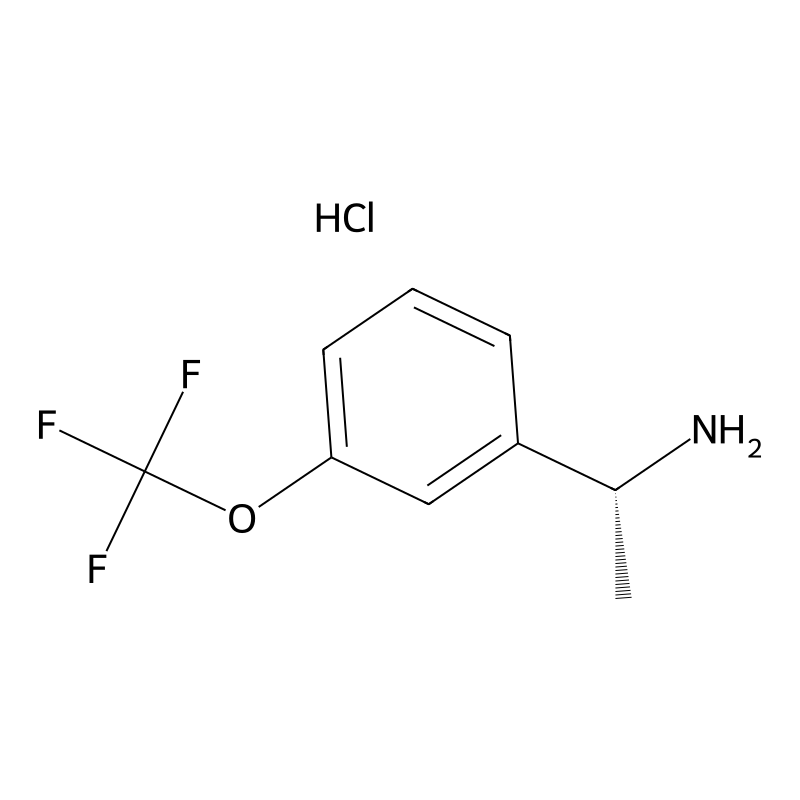(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound notable for its trifluoromethoxy group attached to a phenyl ring. This structure contributes to its distinct chemical properties and biological activities. The compound is characterized by the molecular formula and has a molecular weight of approximately 241.64 g/mol. It is often used in various scientific research applications, particularly in medicinal chemistry and organic synthesis.
- Oxidation: The amine group can be oxidized to form imines or nitriles. Common oxidizing agents for this process include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to yield secondary or tertiary amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The trifluoromethoxy group may engage in nucleophilic substitution reactions, with nucleophiles such as sodium methoxide or potassium tert-butoxide being utilized.
These reactions are essential for modifying the compound and exploring its derivatives.
The biological activity of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is primarily linked to its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with intracellular targets. This compound has been investigated for potential therapeutic effects, particularly in receptor binding studies and as a ligand in various biological assays .
The synthesis of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves the following steps:
- Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde.
- Reductive Amination: The aldehyde undergoes reductive amination with an appropriate amine source, using reducing agents such as sodium cyanoborohydride.
- Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers through chiral resolution techniques, such as chiral high-performance liquid chromatography (HPLC) or crystallization with chiral resolving agents.
- Formation of Hydrochloride Salt: The (R)-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid .
These methods ensure the production of the desired enantiomer with high purity.
(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has a wide range of applications across various fields:
- Chemistry: It serves as a building block for synthesizing complex organic molecules.
- Biology: The compound is explored for its potential as a ligand in receptor binding studies, contributing to our understanding of biological processes.
- Medicine: It is investigated for potential therapeutic effects, particularly in drug development aimed at treating various diseases.
- Industry: This compound is utilized in producing agrochemicals and materials exhibiting unique properties .
Interaction studies involving (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications. The lipophilic nature of the trifluoromethoxy group enhances its ability to interact with lipid membranes and target proteins, making it a candidate for further pharmacological exploration.
Several compounds share structural similarities with (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, allowing for comparative analysis:
| Compound Name | Chemical Structure | Key Differences |
|---|---|---|
| (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | C9H11ClF3NO | Enantiomeric form |
| 3-(Trifluoromethyl)phenethylamine | C9H10F3N | Lacks the methoxy group |
| 3-(Trifluoroacetyl)phenethylamine | C10H10F3NO | Different functional group |
These compounds exhibit unique properties due to variations in their functional groups or stereochemistry, affecting their biological activity and applications .








